molecular formula C20H14BrNO4S B5157575 (5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B5157575
M. Wt: 444.3 g/mol
InChI Key: JRAXZXQUFNMJGV-ATVHPVEESA-N
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Description

(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a benzylidene group that enhances its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves a multi-step processThe reaction conditions often include the use of a base such as piperidine and a solvent like ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions often result in the replacement of the bromine atom with another functional group .

Scientific Research Applications

(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential as a therapeutic agent for conditions such as diabetes and cancer.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action for (5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to bind to peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The benzylidene group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which confer both chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO4S/c1-3-9-26-18-15(21)10-13(11-16(18)25-2)12-17-19(23)22(20(24)27-17)14-7-5-4-6-8-14/h1,4-8,10-12H,9H2,2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAXZXQUFNMJGV-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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